molecular formula C15H21F3N4 B7451215 1'-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4'-bipiperidine

1'-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4'-bipiperidine

Cat. No.: B7451215
M. Wt: 314.35 g/mol
InChI Key: DKAPAASHRBWLQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4’-bipiperidine is a compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a bipiperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4’-bipiperidine typically involves the condensation of trifluoromethyl-substituted pyrimidine derivatives with bipiperidine. One common method includes the reaction of 4,4,4-trifluoromethylacetoacetate with thiourea in the presence of potassium hydroxide in ethanol at 80°C for 3 hours . This reaction yields the desired pyrimidine derivative, which can then be further reacted with bipiperidine under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1’-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4’-bipiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1’-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4’-bipiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4’-bipiperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)pyrimidine-2-thiol: Another trifluoromethyl-substituted pyrimidine derivative with different functional groups.

    4-Amino-2-(trifluoromethyl)pyridine: A related compound with an amino group instead of a bipiperidine structure.

    1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane: A similar compound with a diazepane ring instead of bipiperidine.

Uniqueness

1’-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4’-bipiperidine is unique due to its bipiperidine structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-piperidin-1-ylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N4/c16-15(17,18)13-4-7-19-14(20-13)22-10-5-12(6-11-22)21-8-2-1-3-9-21/h4,7,12H,1-3,5-6,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAPAASHRBWLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.